2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene
Description
Properties
CAS No. |
143542-32-9 |
|---|---|
Molecular Formula |
C40H28S3 |
Molecular Weight |
604.8 g/mol |
IUPAC Name |
2,5-bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C40H28S3/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)27-33-21-23-37(41-33)39-25-26-40(43-39)38-24-22-34(42-38)28-36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-28H |
InChI Key |
MCZFNTDJILWHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2,2-diphenylethenyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, is commonly employed.
Catalysts and Solvents: Palladium catalysts like Pd(PPh3)4 are used, and the reaction is often conducted in solvents like toluene or DMF (dimethylformamide).
Temperature and Time: The reaction is typically performed at elevated temperatures (80-120°C) and may take several hours to complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
One of the most promising applications of 2,5-bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene is in the development of OLEDs. Research has shown that compounds with similar structures exhibit excellent electroluminescent properties. The compound has been used as an optically active material in single-layer OLEDs, demonstrating the ability to emit white and blue light effectively .
Case Study :
- Study Title : "Organic Light Emitting Devices Using Thiophene Derivatives"
- Findings : The compound was synthesized via a modified Horner-Wittig reaction and demonstrated significant photoluminescence efficiency. The OLEDs fabricated using this compound showed a turn-on voltage of approximately 8V with an external quantum efficiency of 0.1% .
Photovoltaic Cells
The compound's electronic properties make it a candidate for use in organic photovoltaic (OPV) cells. Its ability to form charge transfer complexes can enhance light absorption and charge separation efficiency.
Research Insights :
Studies have indicated that thiophene-based compounds can improve the performance of OPVs by increasing the exciton diffusion length and enhancing charge mobility within the active layer .
Field-Effect Transistors (OFETs)
Organic field-effect transistors utilizing thiophene derivatives have gained attention due to their potential for flexible electronics. The high charge carrier mobility associated with compounds like 2,5-bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene allows for efficient transistor operation.
Performance Metrics :
- Mobility : Field-effect mobility measurements have shown values exceeding 1 cm²/V·s under optimized conditions.
- Stability : The stability of devices made with this compound has been reported to be superior compared to traditional organic semiconductors .
Sensors
The compound has potential applications in sensor technology due to its sensitivity to environmental changes such as temperature and humidity. Thiophene derivatives can be incorporated into sensor matrices to detect various analytes through changes in conductivity or optical properties.
Comparative Data Table
| Application Type | Key Characteristics | Performance Metrics |
|---|---|---|
| OLEDs | High photoluminescence efficiency | Turn-on voltage ~8V; EQE ~0.1% |
| Photovoltaic Cells | Enhanced light absorption and charge separation | Increased exciton diffusion length |
| Field-Effect Transistors | High charge carrier mobility | Mobility >1 cm²/V·s |
| Sensors | Sensitivity to environmental changes | Variable response based on analyte |
Mechanism of Action
The mechanism of action of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene involves its interaction with molecular targets through its electronic and photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in photophysical applications. Its conjugated system allows for efficient charge transfer, which is essential in electronic devices.
Comparison with Similar Compounds
2,5-Bis[2-(5’-hexyl-2,2’-bithiophen-5-yl)vinyl]thiophene (Compound 13)
- Structure : Similar backbone but with hexyl chains instead of diphenylethenyl groups.
- Synthesis: Synthesized via Horner–Wadsworth–Emmons reaction (63% yield) using 2,5-Bis(diethylphosphonomethyl)thiophene .
- Properties :
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (Compound 2)
- Structure: Fused thieno[3,2-b]thiophene core with thiophene substituents.
- Properties :
α-Sexithiophene (6T)
- Structure : Six linearly fused thiophene units.
- Synthesis : Iterative cross-coupling or electrochemical polymerization.
- Properties :
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)
- Structure : Thiophene core with benzoxazolyl and tert-butyl groups.
- Properties :
Comparative Data Table
*Estimated based on structural analogs due to lack of explicit data.
Key Research Findings
- Electronic Properties : The target compound’s diphenylethenyl groups balance conjugation and solubility, but its hole mobility (~10⁻⁴ cm²/V·s) is lower than fused systems like Compound 2 or α-sexithiophene .
- Synthetic Efficiency : Stille coupling (Compound 2) and Horner–Wadsworth–Emmons reactions (Compound 13) yield comparable efficiencies (~60–65%), but the target compound may require costlier precursors due to diphenylethenyl groups .
- Thermal Stability : BBOT’s tert-butyl groups provide superior thermal stability (>300°C), whereas the target compound degrades above 200°C .
Biological Activity
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene (CAS Number: 143542-32-9) is a thiophene-based organic compound notable for its potential applications in organic electronics and photonics. Its unique structure, characterized by multiple thiophene units and phenyl substituents, suggests interesting biological and electrochemical properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C40H28S3
- Molecular Weight : 604.85 g/mol
- LogP : 12.38 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 84.72 Ų
These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its bioactivity.
Biological Activity Overview
Research into the biological activity of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene has primarily focused on its antioxidant , antimicrobial , and anticancer properties.
Antioxidant Activity
Studies have indicated that thiophene derivatives can exhibit strong antioxidant properties due to their ability to scavenge free radicals. The antioxidant activity is crucial for preventing oxidative stress-related diseases.
Antimicrobial Activity
Preliminary investigations have shown that compounds similar to 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene possess antimicrobial properties against various pathogens. For instance:
- Candida albicans : Exhibited minimum inhibitory concentration (MIC) values suggesting effectiveness as an antifungal agent.
The specific MIC values for this compound are yet to be established in published literature but are anticipated to follow trends observed in structurally related compounds.
Anticancer Potential
There is emerging evidence supporting the anticancer activity of thiophene derivatives. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through modulation of cell cycle regulators.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Research on thiophene derivatives (2021) | Demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 10 to 20 µM. |
| Antifungal activity assessment | Suggested that similar compounds exhibited MIC values between 0.03 - 0.5 µg/mL against Candida species, indicating potential for further development as antifungal agents. |
The biological activity of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene may be attributed to several mechanisms:
- Electrophilic Attack : The electron-rich thiophene rings can interact with nucleophiles in biological systems.
- Free Radical Scavenging : The structure allows for effective scavenging of reactive oxygen species (ROS), contributing to its antioxidant effects.
- Cell Membrane Interaction : Due to its lipophilicity, it can integrate into lipid membranes, affecting membrane fluidity and function.
Q & A
Q. What are the optimal synthetic routes for 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene?
Methodological Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura or Stille coupling to link thiophene subunits with diphenylethenyl groups. Key steps include:
- Step 1: Bromination of 2,5-dibromothiophene at the 5-position to generate a dihalogenated intermediate.
- Step 2: Reaction with 2,2-diphenylethenyl boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed THF/Na₂CO₃ solution at 80°C for 24 hours.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.
Critical Considerations: - Monitor reaction progress using TLC.
- Optimize catalyst loading (1–5 mol%) to minimize residual metal contamination, which can affect optoelectronic properties .
Q. How to characterize the optical and electronic properties of this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Dissolve in chloroform (1×10⁻⁵ M) and measure absorption maxima (λₐᵦₛ) in the 350–500 nm range, indicative of π→π* transitions in the conjugated system.
- Fluorescence Spectroscopy: Determine emission maxima (λₑₘ) and quantum yield using an integrating sphere, calibrated against a standard (e.g., quinine sulfate).
- Cyclic Voltammetry (CV): Perform in anhydrous acetonitrile with 0.1 M TBAPF₆ as electrolyte. Calculate HOMO/LUMO levels using ferrocene as an internal reference (E_HOMO = −(E_ox + 4.8) eV; E_LUMO = −(E_red + 4.8) eV).
Data Example:
| Property | Value (Typical Range) | Instrumentation |
|---|---|---|
| λₐᵦₛ | 380–420 nm | UV-Vis (Shimadzu UV-2600) |
| λₑₘ | 450–500 nm | Fluorolog-3 Spectrometer |
| HOMO/LUMO Gap | 2.8–3.1 eV | CH Instruments 660E |
Q. What are common impurities encountered during synthesis, and how are they resolved?
Methodological Answer:
- Major Impurities: Unreacted boronic acid derivatives or oligomeric byproducts.
- Detection: Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (e.g., Agilent 7890B) to identify low-molecular-weight contaminants.
- Mitigation: Increase equivalents of coupling partners (1.2–1.5 eq) and optimize reaction time/temperature to suppress side reactions.
Advanced Research Questions
Q. How does the substitution pattern influence the HOMO-LUMO gap and charge transport properties?
Methodological Answer:
- Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution and frontier molecular orbitals. Compare with experimental CV data.
- Morphology Studies: Use atomic force microscopy (AFM) to correlate film crystallinity (RMS roughness < 2 nm) with charge carrier mobility measured via space-charge-limited current (SCLC) in hole-only devices.
Key Finding:
Diphenylethenyl groups enhance planarity, reducing the HOMO-LUMO gap by 0.2–0.3 eV compared to alkyl-substituted analogs, as shown in similar thiophene derivatives .
Q. What methodologies resolve discrepancies between computational and experimental electronic properties?
Methodological Answer:
- Solvent Effects: Include solvent polarization in DFT calculations (e.g., PCM model for chloroform) to align computed λₐᵦₛ with experimental data.
- Vibronic Coupling: Analyze temperature-dependent fluorescence spectra to account for vibronic progressions that broaden absorption/emission bands.
- Crystallographic Validation: Obtain single-crystal X-ray data (if feasible) to refine computational bond-length and dihedral-angle assumptions.
Q. How to integrate this compound into ternary organic solar cells for enhanced efficiency?
Methodological Answer:
- Blend Optimization: Prepare a ternary active layer with PTB7-Th (donor), PC71BM (acceptor), and 5–10 wt% of the target compound as a sensitizer. Use spin-coating (1000–2000 rpm) under nitrogen.
- Device Characterization: Measure J-V curves under AM 1.5G illumination. A 15% increase in PCE has been reported in analogous systems due to improved photon harvesting and charge dissociation .
Performance Data:
| Parameter | Binary System (PTB7-Th:PC71BM) | Ternary System (+10% Target Compound) |
|---|---|---|
| PCE (%) | 8.2 | 9.5 |
| Jₛc (mA/cm²) | 16.1 | 18.3 |
Contradictions and Validation
- Optical vs. Computational Band Gaps: Discrepancies arise from excitonic effects not captured in single-molecule DFT. Use time-dependent DFT (TD-DFT) or many-body perturbation theory (GW approximation) for improved accuracy .
- Fluorescence Quenching in Thin Films: Attributed to aggregation-induced non-radiative decay. Mitigate via side-chain engineering or blending with insulating polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
